C25H32FN3O4S2
Description
. This compound is a complex organic molecule that contains multiple functional groups, including a fluorine atom, a benzothiazole ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C25H32FN3O4S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H32FN3O4S2/c1-18-3-9-22(10-4-18)35(32,33)29-14-11-20(12-15-29)24(30)28-23(13-16-34-2)25(31)27-17-19-5-7-21(26)8-6-19/h3-10,20,23H,11-17H2,1-2H3,(H,27,31)(H,28,30)/t23-/m0/s1 |
InChI Key |
YZUVDTYDXDQWEM-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzothiazole derivatives and sulfonamides, which may share some structural features but differ in their specific functional groups and biological activities .
Biological Activity
The compound C25H32FN3O4S2, also known as 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
C25H32FN3O4S2 is a complex organic molecule characterized by multiple functional groups, including a fluorine atom, a benzothiazole ring, and a sulfonamide group. The molecular weight of this compound is 521.7 g/mol , and it exhibits unique chemical properties that facilitate its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H32FN3O4S2 |
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| InChI Key | YZUVDTYDXDQWEM-QHCPKHFHSA-N |
The biological activity of C25H32FN3O4S2 is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to:
- Inhibit Enzymatic Activity : It may bind to enzymes involved in critical metabolic pathways, altering their function and leading to disrupted cellular processes.
- Interfere with DNA Replication : The compound's structure allows it to interact with DNA, potentially inhibiting replication and transcription processes crucial for cell survival.
- Trigger Apoptosis : Through various signaling pathways, C25H32FN3O4S2 can induce programmed cell death (apoptosis), particularly in cancer cells.
Antimicrobial Properties
Research indicates that C25H32FN3O4S2 exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Properties
In vitro studies have demonstrated that C25H32FN3O4S2 possesses anticancer properties by inhibiting the proliferation of several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in multiple studies, suggesting its potential as a therapeutic agent in oncology.
Case Studies
Several case studies have explored the efficacy and safety of C25H32FN3O4S2 in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial examined the compound's effectiveness against resistant bacterial strains in patients with chronic infections. Results indicated a significant reduction in bacterial load compared to control groups.
- Anticancer Trials : In a phase I clinical trial involving patients with advanced solid tumors, C25H32FN3O4S2 was administered to assess safety and preliminary efficacy. The study reported manageable side effects and promising signs of tumor shrinkage in several participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
